![molecular formula C14H18N2O5S B1302824 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid CAS No. 393795-65-8](/img/structure/B1302824.png)

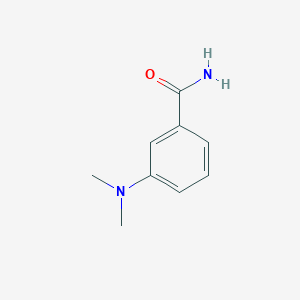

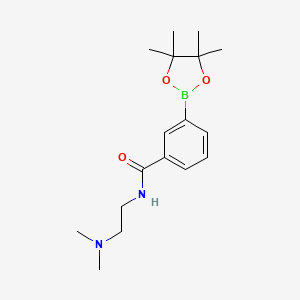

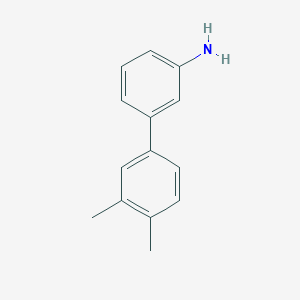

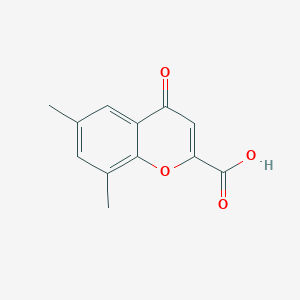

4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid, commonly referred to as DMASI, is a synthetic organic compound that has been used in a variety of scientific research applications. DMASI has a wide variety of biochemical and physiological effects and has been used in laboratory experiments to study these effects.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Research into N-sulfonylamino azinones, which share a structural similarity with the compound , has demonstrated significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These compounds have shown promise in the treatment of neurological disorders such as epilepsy and schizophrenia through their action as competitive AMPA receptor antagonists. This highlights the potential for 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid and related compounds in developing therapeutic agents for a variety of conditions (Elgemeie, Azzam, & Elsayed, 2019).

Bioaccumulation and Environmental Persistence

The environmental behavior and potential for bioaccumulation of perfluorinated compounds, which include structural motifs similar to those in the compound of interest, have been extensively studied. These studies suggest that compounds with perfluorinated tails have complex interactions with the environment and biota, raising concerns about their persistence and bioaccumulation potential. Such research underscores the need for careful consideration of the environmental impact of chemically related compounds (Conder et al., 2008).

Antiviral Applications

Indolylarylsulfones, structurally related to the compound , have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. These findings illustrate the compound's potential utility in designing new antiviral agents, particularly for the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).

Applications in Plant Biochemistry

Research into betalains, which include compounds structurally related to this compound, has shed light on their role as vacuolar pigments with significant antioxidative properties. This research provides insights into the use of such compounds in enhancing the nutritional and therapeutic value of plant-based foods and supplements (Khan & Giridhar, 2015).

properties

IUPAC Name |

4-[5-(dimethylsulfamoyl)-2,3-dihydroindol-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-15(2)22(20,21)11-3-4-12-10(9-11)7-8-16(12)13(17)5-6-14(18)19/h3-4,9H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNHIJYUHUMZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375561 |

Source

|

| Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

393795-65-8 |

Source

|

| Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)